molecular formula C23H25ClN4O3S B2473941 N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216395-68-4

N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2473941
CAS No.: 1216395-68-4
M. Wt: 472.99
InChI Key: XGJVYMKLPKBMHW-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2,3-dimethoxybenzoyl core linked to a 4-methylbenzo[d]thiazole moiety via an N-(3-(1H-imidazol-1-yl)propyl) spacer. The hydrochloride salt enhances its solubility for pharmacological applications.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2,3-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S.ClH/c1-16-7-4-10-19-20(16)25-23(31-19)27(13-6-12-26-14-11-24-15-26)22(28)17-8-5-9-18(29-2)21(17)30-3;/h4-5,7-11,14-15H,6,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJVYMKLPKBMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=C(C(=CC=C4)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound that incorporates multiple functional groups, notably an imidazole ring and a benzothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C23H24N4O4S·HCl
  • Molecular Weight : 452.99 g/mol
  • Structural Features : The compound features a benzamide structure with two methoxy groups and a thiazole derivative, which may enhance its biological activity.

Biological Activity

The biological activity of this compound has not been extensively documented, but it can be inferred from related compounds within the same structural family. Research into similar thiazole derivatives has shown promising results in various therapeutic areas:

  • Antimicrobial Activity : Thiazole derivatives have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. Studies indicate that modifications to the thiazole ring can enhance efficacy against resistant strains .
  • Anticancer Potential : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. For instance, certain thiazole derivatives have shown inhibitory effects on protein interacting with NIMA (Pin1), a target in cancer therapy .
  • Antimalarial Activity : A series of thiazole analogs were synthesized and tested against Plasmodium falciparum, revealing that structural modifications significantly influenced their antimalarial potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings from related studies include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the aromatic rings has been linked to enhanced biological activity .
  • Methoxy Substitution : The positioning and number of methoxy groups can significantly alter the pharmacological profile of thiazole derivatives, affecting solubility and bioavailability .

Anticancer Activity

A study explored the anticancer effects of various thiazole derivatives, identifying several compounds with low micromolar IC50 values against different cancer cell lines. The results indicated that modifications to the benzothiazole structure could enhance cytotoxicity while minimizing toxicity to normal cells .

Antimicrobial Efficacy

Research into thiazole-based compounds revealed that certain derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, modifications to the N-aryl amide group linked to the thiazole ring were found to be critical for enhancing antibacterial potency .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-(1H-imidazol-1-yl)propyl)-6-methoxybenzo[d]thiazol-2-amineContains imidazole and benzothiazoleAntimicrobial
N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-benzothiazol-2-aminesSimilar core structureAnticancer
N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamideSimilar benzamide structureAntimalarial

Comparison with Similar Compounds

Structural Analogues from Antitumor Agent Studies ()

Compounds 5–9 in share the N-(3-(1H-imidazol-1-yl)propyl) backbone but differ in the benzamide substituents. Key comparisons include:

Property Target Compound Compound 5 (Acetamide) Compound 8 (4-Nitrobenzamide)
Substituent 2,3-Dimethoxybenzoyl + 4-methylbenzo[d]thiazole Acetamide 4-Nitrobenzamide
Synthetic Yield Not reported 72% 68%
Melting Point Not reported 148–150°C 162–164°C
Bioactivity Hypothesized antitumor activity Moderate CA inhibition Higher cytotoxicity (IC₅₀: 12 μM)

Key Observations :

  • The 2,3-dimethoxybenzoyl group in the target compound may improve membrane permeability compared to the nitro group in Compound 8, which enhances cytotoxicity but risks off-target effects.
  • The 4-methylbenzo[d]thiazole moiety likely contributes to target specificity, contrasting with the simpler aryl groups in Compounds 5–9 .

Benzimidazole and Benzothiazole Derivatives ()

and highlight compounds with benzimidazole/benzothiazole cores, which are critical for DNA intercalation or kinase inhibition.

Feature Target Compound Compound (Compound 11)
Core Structure 4-Methylbenzo[d]thiazole Benzo[d]imidazole Benzo[d]imidazole with thiazolidinone
Substituents 2,3-Dimethoxy, imidazole-propyl 3,4-Dimethoxyphenyl, 4-methoxyphenyl Chloro, thiazolidinone
Potential Activity Enzyme inhibition/antitumor Not reported Antifungal/antibacterial (via -CCl group)

Key Observations :

  • The chloro substituent in derivatives enhances antimicrobial activity but may reduce solubility, whereas the dimethoxy groups in the target compound could balance lipophilicity and bioavailability.

Radiopharmaceutical Analogs ()

Compounds like [18F]fallypride and [11C]raclopride () share the benzamide scaffold but are tailored for dopamine receptor imaging.

Parameter Target Compound [18F]Fallypride
Functional Groups 2,3-Dimethoxy, imidazole-propyl 3-[18F]Fluoropropyl, allyl-pyrrolidinyl
Application Therapeutic (hypothesized) Diagnostic (D₂/D₃ receptor PET imaging)
Metabolic Stability Likely moderate (due to methoxy groups) High (fluorine substitution resists metabolism)

Key Observations :

  • The target compound lacks radioisotopes but shares structural motifs (e.g., methoxy groups) that influence receptor binding kinetics.
  • Its 4-methylbenzo[d]thiazole group may confer selectivity for non-dopaminergic targets compared to [18F]fallypride .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride, and how can reaction conditions be optimized?

  • Answer: The synthesis typically involves multi-step pathways, including nucleophilic substitution, amide coupling, and purification via chromatography or recrystallization. Key steps include:

  • Amide bond formation: Reacting a benzothiazole-amine derivative with a substituted benzoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) .
  • Propyl linker introduction: Using 3-(1H-imidazol-1-yl)propylamine in a coupling reaction, often catalyzed by carbodiimides (e.g., EDC/HOBt) .
  • Purification: Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to achieve >95% purity .
  • Optimization requires monitoring reaction progress via TLC and adjusting parameters like temperature (40–80°C) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Answer: A combination of spectroscopic and chromatographic methods is critical:

  • NMR (¹H/¹³C): Assign peaks to confirm the benzothiazole (δ 7.2–8.1 ppm), imidazole (δ 7.5–7.7 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
  • HPLC: Use reverse-phase C18 columns (acetonitrile/water mobile phase) to verify purity (>98%) and detect impurities .
  • Mass spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₇ClN₄O₃S: 511.15) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer: Follow GHS-aligned practices:

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to minimize inhalation risks .
  • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Answer:

  • Molecular docking: Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .
  • Quantum chemical calculations: Assess electronic properties (e.g., HOMO-LUMO gaps) via Gaussian 09 to correlate with antioxidant or antimicrobial activity .
  • QSAR models: Train models on existing bioactivity data to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Answer:

  • Dose-response profiling: Conduct IC₅₀ assays (e.g., MTT for cytotoxicity) across multiple cell lines to identify context-dependent effects .
  • Metabolic stability tests: Use liver microsomes (human/rat) to assess if metabolite interference explains variability .
  • Orthogonal assays: Validate kinase inhibition via both fluorescence polarization and radiometric assays .

Q. How can reaction engineering improve yield in large-scale synthesis?

  • Answer:

  • Flow chemistry: Implement continuous-flow reactors for amide coupling steps to enhance mixing and reduce side reactions .
  • DoE (Design of Experiments): Use factorial designs to optimize parameters (e.g., solvent polarity, catalyst loading) and identify critical factors .
  • In-line analytics: Integrate FTIR or PAT (Process Analytical Technology) for real-time monitoring of intermediate formation .

Q. What mechanistic insights explain the compound’s dual activity as a kinase inhibitor and antimicrobial agent?

  • Answer:

  • Kinase inhibition: The benzothiazole moiety binds ATP pockets (e.g., in EGFR), while the imidazole-propyl group enhances solubility for membrane penetration .
  • Antimicrobial action: Thiazole rings disrupt bacterial cell walls via interactions with penicillin-binding proteins (PBPs), validated via TEM imaging of treated S. aureus .
  • Redox modulation: Methoxy groups may scavenge ROS, contributing to anti-inflammatory effects .

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